molecular formula C7H7NaO5S B579197 Sodium;2-methoxy-5-sulfophenolate CAS No. 18436-49-2

Sodium;2-methoxy-5-sulfophenolate

Cat. No.: B579197
CAS No.: 18436-49-2
M. Wt: 226.178
InChI Key: VPUTVFKWJZHJIE-UHFFFAOYSA-M
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Description

Sodium 2-methoxy-5-sulfophenolate (CAS: Not explicitly provided in evidence; inferred structural formula: C₇H₇NaO₄S) is an aromatic sulfonate derivative featuring a methoxy group (–OCH₃) at the 2-position and a sulfonate (–SO₃⁻Na⁺) group at the 5-position of the benzene ring. This compound is likely utilized as an intermediate in the synthesis of azo dyes and food colorants due to its electron-donating methoxy group and water-soluble sulfonate moiety. Its sodium salt form enhances solubility in aqueous media, making it suitable for industrial applications .

Properties

CAS No.

18436-49-2

Molecular Formula

C7H7NaO5S

Molecular Weight

226.178

IUPAC Name

sodium;2-methoxy-5-sulfophenolate

InChI

InChI=1S/C7H8O5S.Na/c1-12-7-3-2-5(4-6(7)8)13(9,10)11;/h2-4,8H,1H3,(H,9,10,11);/q;+1/p-1

InChI Key

VPUTVFKWJZHJIE-UHFFFAOYSA-M

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)O)[O-].[Na+]

Synonyms

3-Hydroxy-4-methoxybenzenesulfonic acid sodium salt

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-methoxy-5-sulfophenolate typically involves the sulfonation of 3-hydroxy-4-methoxybenzene. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent under controlled temperature conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous sulfonation and neutralization steps, with careful monitoring of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-methoxy-5-sulfophenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium;2-methoxy-5-sulfophenolate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in biochemical assays and as a standard in analytical techniques.

    Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.

    Industry: Used in the manufacture of detergents, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Sodium;2-methoxy-5-sulfophenolate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring contribute to its reactivity and binding affinity with various biological molecules. These interactions can modulate enzymatic activities, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

Disodium 6-Hydroxy-5-(2-Methoxy-5-methyl-4-sulfonatophenylazo)-2-naphthalenesulfonate

  • CAS No.: 25956-17-6
  • Structure : Combines a naphthalene ring with sulfonate groups and an azo (–N=N–) linkage to a substituted phenyl group (2-methoxy-5-methyl-4-sulfonato).
  • Key Differences :
    • The azo group introduces conjugation, enabling visible light absorption (λmax ~500 nm), making it a colorant.
    • Applications: Used as a food additive (e.g., E number dye) due to stability in acidic/alkaline conditions .
  • Synthesis: Produced via diazo coupling of 4-amino-5-methoxy-2-methylbenzenesulfonic acid with 6-hydroxy-2-naphthalenesulfonic acid .

Sodium 5-Chloro-2-hydroxy-benzenesulfonate

  • Structure : Features a chloro (–Cl) substituent at the 5-position and a hydroxyl (–OH) group at the 2-position.
  • Key Differences: Chloro is electron-withdrawing, increasing acidity (pKa ~1.5) compared to the electron-donating methoxy group (pKa ~9–10 for sulfophenolates). Applications: Used in pharmaceuticals and as a corrosion inhibitor .

2-Methoxy-5-(methylsulfonyl)benzoic Acid

  • CAS No.: 50390-76-6
  • Structure : Contains a methylsulfonyl (–SO₂CH₃) group at the 5-position and a methoxy group at the 2-position.
  • Key Differences: Sulfonyl groups are stronger electron-withdrawing than sulfonates, reducing solubility in water. Applications: Potential use in drug synthesis (e.g., kinase inhibitors) .

Sodium 6-Hydroxy-5-(phenylazo)-2-naphthalenesulfoniate

  • CAS No.: 1934-20-9
  • Structure : Azo-linked phenyl group and sulfonate on a naphthalene backbone.
  • Key Differences :
    • The phenylazo group provides a broader conjugation system, resulting in red/orange hues.
    • Applications: Textile and cosmetic dyes .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS No. Functional Groups Key Applications Solubility (Water) pKa (Sulfonate)
Sodium 2-Methoxy-5-sulfophenolate N/A –OCH₃, –SO₃⁻Na⁺ Azo dye intermediate High ~9–10
Disodium 6-Hydroxy-5-(2-methoxy-5-methyl-4-sulfonatophenylazo)-2-naphthalenesulfonate 25956-17-6 –OCH₃, –SO₃⁻Na⁺, –N=N– Food colorant (E number) High ~3–4 (azo group)
Sodium 5-Chloro-2-hydroxy-benzenesulfonate N/A –Cl, –OH, –SO₃⁻Na⁺ Pharmaceuticals, corrosion inhibitor Moderate ~1.5
2-Methoxy-5-(methylsulfonyl)benzoic Acid 50390-76-6 –OCH₃, –SO₂CH₃, –COOH Drug synthesis Low ~2–3 (COOH)

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